molecular formula C21H22N4O5S B2836170 N-(2,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898624-22-1

N-(2,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2836170
CAS No.: 898624-22-1
M. Wt: 442.49
InChI Key: NBGMDTQOOLYXOR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazine-based compound featuring a thioacetamide linker and substituted aromatic groups. The 1,2,4-triazin-3-yl core is functionalized with a 4-methoxybenzyl group at position 6 and a 5-oxo-4,5-dihydro moiety, while the acetamide side chain is substituted with a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-14-6-4-13(5-7-14)10-17-20(27)23-21(25-24-17)31-12-19(26)22-16-9-8-15(29-2)11-18(16)30-3/h4-9,11H,10,12H2,1-3H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMDTQOOLYXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure features a thioacetamide linkage and a triazine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. For example, derivatives of triazine have been reported to exhibit IC50 values as low as 0.25 μM against HepG2 hepatocarcinoma cells .
CompoundCell LineIC50 (μM)
Triazine DerivativeHepG20.25
Benzimidazole DerivativeNCI 60 Panel0.49 - 48.0

Antimicrobial Activity

The thioether and triazine functionalities in the compound suggest potential antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth effectively:

  • Mechanism of Action : The inhibition may occur through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, compounds with related structures have been investigated for:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Antiviral Properties : Certain heterocycles have shown efficacy against viral infections by targeting viral replication mechanisms .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study conducted on a series of triazine derivatives demonstrated that modifications at the benzyl position significantly enhanced cytotoxicity against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 0.35 μM against MCF7 breast cancer cells .
  • Antimicrobial Efficacy :
    • A recent investigation into thioether compounds revealed that they possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 10 μg/mL for certain derivatives .

Comparison with Similar Compounds

2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4)

  • Structural Differences :
    • The triazin-3-yl core lacks the 4-methoxybenzyl group at position 6, instead bearing a methyl group.
    • The acetamide side chain is substituted with a 2,4-dimethylphenyl group rather than a 2,4-dimethoxyphenyl group.
  • Implications: The methoxy groups in the target compound may enhance solubility due to increased polarity compared to methyl substituents .

Diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (80a-f)

  • Structural Differences :
    • The triazin-3-yl core is modified with a trifluoroacetamido-fluorophenyl group instead of methoxybenzyl.
    • A phosphonate group replaces the thioacetamide linker.
  • In contrast, the methoxybenzyl group in the target compound may improve membrane permeability . Compound 81f (hydrolyzed analog of 80f) demonstrated high antioxidant activity, suggesting that triazine derivatives with polar substituents (e.g., methoxy) could exhibit similar properties .

Thioacetamide-Linked Compounds with Heterocyclic Cores

2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (18)

  • Structural Differences :
    • A pyrimidin-2-yl core replaces the triazin-3-yl ring.
    • The 6-(trifluoromethyl)benzo[d]thiazol-2-yl group introduces a bulky, lipophilic substituent.
  • Activity Correlation :
    • The trifluoromethyl group in 18 may enhance target binding via hydrophobic interactions, whereas the methoxybenzyl group in the target compound could favor hydrogen bonding .
    • Both compounds share a thioacetamide linker, which is critical for maintaining conformational flexibility .

2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (573705-89-2)

  • Structural Differences :
    • A triazol-3-yl core replaces the triazin-3-yl ring.
    • The allyl and thiophen-2-yl groups introduce distinct electronic profiles compared to methoxybenzyl.
  • Functional Comparison :
    • The triazole ring in 573705-89-2 may confer stronger hydrogen-bonding capacity than the triazine core, affecting target selectivity .
    • The benzyloxy group in 573705-89-2 and the dimethoxyphenyl group in the target compound both contribute to π-system interactions, but the latter’s methoxy groups may offer better solubility .

Analogs with Modified Aromatic Substituents

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7)

  • Structural Differences: A thiadiazol-2-yl core replaces the triazin-3-yl ring. The p-tolylamino group lacks the methoxy substitution seen in the target compound.
  • The thioether linkage in both compounds is essential for maintaining bioactivity, as seen in kinase inhibition studies .

Research Findings and Implications

  • Structural Flexibility : The thioacetamide linker is a conserved feature across analogs, suggesting its role in maintaining conformational adaptability for target binding .
  • Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl in 18 ) may enhance stability but reduce bioavailability compared to methoxy substituents .

Q & A

Q. What comparative studies with structural analogs validate its mechanism of action?

  • Methodological Answer :
  • Transcriptomic Profiling : Compare gene expression (RNA-seq) in treated vs. untreated cancer cells to identify pathways (e.g., apoptosis vs. autophagy) .
  • Crystallography : Co-crystallize with target proteins (e.g., DHFR) to confirm binding modes vs. analogs .

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